1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps. Generally, the process starts with the creation of an imidazo[2,1-f]purine core, followed by the introduction of the phenyl group and the piperidinyl ethoxy side chain. The methyl groups are added at the final stages under controlled conditions to ensure high yield and purity.
Industrial Production Methods: For industrial production, optimizing reaction conditions is crucial. Large-scale synthesis involves automated systems to control temperature, pH, and solvent concentrations. The reaction mixture is continuously stirred, and the product is isolated using techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions often use reagents like hydrogen peroxide or potassium permanganate under mild to moderate conditions. Reduction reactions typically involve hydrides like sodium borohydride or lithium aluminum hydride. Substitution reactions might employ nucleophiles or electrophiles, depending on the desired product.
Major Products:
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with various biological pathways and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to these targets, modifying their activity and triggering various cellular pathways. The exact mechanisms depend on the specific context and the target involved.
Comparison with Similar Compounds
1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione shares similarities with other imidazo[2,1-f]purine derivatives. the presence of the piperidin-1-yl ethoxyphenyl group and the specific arrangement of the methyl groups make it unique. Similar compounds include various imidazo[2,1-f]purine derivatives, each with different substituents that alter their properties and applications.
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Properties
IUPAC Name |
2,4,7,8-tetramethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-16-17(2)30-20-21(26(3)24(32)27(4)22(20)31)25-23(30)29(16)18-9-8-10-19(15-18)33-14-13-28-11-6-5-7-12-28/h8-10,15H,5-7,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOWDWWSQMABFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OCCN5CCCCC5)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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